2-(3-Nitrophenyl)-1,3-dioxane CAS number 5663-26-3
2-(3-Nitrophenyl)-1,3-dioxane CAS number 5663-26-3
An In-Depth Technical Guide to 2-(3-Nitrophenyl)-1,3-dioxane (CAS 5663-26-3)
Introduction
2-(3-Nitrophenyl)-1,3-dioxane is a heterocyclic organic compound that serves as a pivotal intermediate in advanced chemical synthesis. Characterized by a six-membered dioxane ring attached to a nitrophenyl group, its unique bifunctional nature makes it a valuable tool for researchers in medicinal chemistry, materials science, and synthetic methodology.[1] The dioxane moiety acts as a robust protecting group for a carbonyl functional group, while the nitro-substituted aromatic ring provides a reactive handle for a wide array of chemical transformations. This guide offers a comprehensive technical overview of its synthesis, properties, applications, and handling, designed for scientists and drug development professionals seeking to leverage its capabilities.
Section 1: Physicochemical Properties and Identifiers
The fundamental properties of 2-(3-Nitrophenyl)-1,3-dioxane define its behavior in chemical systems. The presence of the polar nitro group and the dioxane ether linkages within a relatively compact aromatic structure results in a solid material with distinct chemical identifiers.
Diagram 1: Chemical Structure of 2-(3-Nitrophenyl)-1,3-dioxane
Caption: Structure of 2-(3-Nitrophenyl)-1,3-dioxane.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 5663-26-3 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| IUPAC Name | 2-(3-nitrophenyl)-1,3-dioxane | [1] |
| Appearance | Solid | |
| SMILES | O=[O-] | |
| InChI | 1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2 |
| InChI Key | VQZDEWTWLOZYBX-UHFFFAOYSA-N | |
Section 2: Synthesis and Mechanism
The primary and most efficient route for synthesizing 2-(3-nitrophenyl)-1,3-dioxane is the acid-catalyzed acetalization of 3-nitrobenzaldehyde with 1,3-propanediol.[1] This reaction is a cornerstone of protecting group chemistry and relies on shifting a reversible equilibrium towards the product.
Causality of Experimental Design: The selection of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical. The catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This activation makes it susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol.[2] Because acetalization is a reversible reaction that produces water as a byproduct, the continuous removal of water is essential to drive the reaction to completion, an application of Le Châtelier's principle. This is expertly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[2][3][4]
Diagram 2: Synthesis of 2-(3-Nitrophenyl)-1,3-dioxane
Caption: Reaction scheme for acid-catalyzed acetalization.
Detailed Experimental Protocol: Acetalization
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Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent premature reaction quenching.
-
Reagent Charging: To the flask, add 3-nitrobenzaldehyde (1 equivalent) and 1,3-propanediol (1.1-1.2 equivalents). The slight excess of the diol helps ensure complete conversion of the limiting aldehyde.
-
Solvent and Catalyst Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene, to the flask. Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.01-0.05 equivalents).
-
Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the denser water will separate and collect at the bottom of the trap, while the toluene overflows back into the reaction flask.[2]
-
Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is typically complete when water ceases to collect (usually within 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to yield the pure product.
Section 3: Core Applications in Research and Development
The utility of 2-(3-nitrophenyl)-1,3-dioxane stems from its dual-functionality, making it a versatile building block in several scientific domains.
The 1,3-Dioxane Moiety as a Carbonyl Protecting Group
The most fundamental application of the 1,3-dioxane group is the protection of aldehydes and ketones.[4][5] 1,3-Dioxanes are stable under a wide range of conditions, including basic, reductive, oxidative, and organometallic reactions.[5] This stability allows for selective chemical modifications at other sites of the molecule, such as the nitro group. Once the desired transformations are complete, the aldehyde can be regenerated via acid-catalyzed hydrolysis.[6][7] This protection-deprotection strategy is invaluable in multi-step organic synthesis.
Diagram 3: Protecting Group Workflow
Caption: Workflow for using the dioxane as a protecting group.
Role in Medicinal Chemistry and Drug Discovery
The 2-(3-nitrophenyl)-1,3-dioxane scaffold and its derivatives are of significant interest in drug development.[1]
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Anticancer and Antibacterial Agents: Nitrogen-containing heterocycles are prominent in medicinal chemistry due to their diverse biological activities.[1] Derivatives of 2-(3-nitrophenyl)-1,3-dioxane have been investigated for their therapeutic potential. For instance, related compounds featuring a 3-nitrophenyl group have demonstrated anticancer activity, with one derivative showing an IC₅₀ value of 7.29 μM against the SW1116 colon cancer cell line.[1] Furthermore, derivatives are being studied for their antibacterial properties, with some showing higher activity against certain bacterial strains than standard antibiotics.[1]
-
Neurological Targets: The 1,3-dioxane framework is a known pharmacophore for ligands targeting central nervous system receptors. Depending on stereochemistry and substitution patterns, 1,3-dioxane-based molecules can selectively interact with σ₁ receptors or the phencyclidine (PCP) binding site of NMDA receptors.[8] These receptors are implicated in pain, neurodegeneration, and psychiatric disorders, making derivatives of this compound potential leads for novel neurotherapeutics.[8]
Applications in Materials Science
The electronic properties conferred by the nitrophenyl group make this compound and its relatives candidates for materials science research.[1] They have been explored for their nonlinear optical (NLO) properties, which are crucial for developing new optoelectronic materials.[1] Additionally, the structure can be incorporated into polymer backbones or used as an additive to formulate new materials with tailored properties.[1]
Section 4: Spectroscopic and Structural Characterization
Confirming the identity and purity of 2-(3-nitrophenyl)-1,3-dioxane requires standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The aromatic protons on the nitrophenyl ring will appear in the downfield region (typically δ 7.5-8.5 ppm). The single proton at the acetal carbon (O-CH-O) will be a distinct singlet further downfield than typical aliphatic protons. The protons of the 1,3-propanediol backbone will appear as multiplets in the aliphatic region (typically δ 1.5-4.5 ppm).
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the acetal carbon (O-CH-O), and the two carbons of the dioxane ring.
-
-
Mass Spectrometry (MS): Techniques like GC-MS can be used to confirm the molecular weight (209.20 g/mol ) and analyze fragmentation patterns to further elucidate the structure.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C ether linkages of the dioxane ring, strong peaks corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro group, and bands for the aromatic C-H and C=C bonds.
Section 5: Safety and Handling
Proper handling of 2-(3-nitrophenyl)-1,3-dioxane is essential in a research setting. Users should always consult the full Safety Data Sheet (SDS) provided by the supplier before use.
Table 2: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| Storage Class | 11: Combustible Solids |
Source: Sigma-Aldrich
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-(3-Nitrophenyl)-1,3-dioxane is more than a simple chemical; it is a versatile platform for innovation. Its primary role as a protected form of 3-nitrobenzaldehyde provides a strategic advantage in complex organic synthesis. Beyond this, its derivatives show significant promise in the development of new pharmaceuticals targeting cancer, bacterial infections, and neurological disorders. As research continues, the strategic application of this compound will undoubtedly contribute to advancements across the chemical and biomedical sciences.
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